Lipophilicity Advantage: 3-Pyridyl Isomer Exhibits Higher Predicted LogP Than 2-Pyridyl Regioisomer
The target 3-pyridyl isomer hydrochloride displays a predicted LogP of 1.6857, whereas the 2-pyridyl regioisomer (free base, CAS 1060817-03-9) has a computed XLogP3-AA of 0.9 [1]. This difference of approximately 0.79 log units represents a roughly 6-fold higher predicted partition coefficient for the 3-pyridyl isomer, which may correlate with improved membrane permeability in cell-based assays. No directly measured LogD7.4 values are available for either compound.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6857 (Chemscene computational prediction) |
| Comparator Or Baseline | Piperidin-3-yl(pyridin-2-yl)methanone (free base), XLogP3-AA = 0.9 (PubChem) |
| Quantified Difference | ΔLogP ≈ +0.79 (target is ~6.2× more lipophilic by partition coefficient ratio) |
| Conditions | Computational predictions; target compound as HCl salt, comparator as free base; different software algorithms (Chemscene vs PubChem XLogP3). |
Why This Matters
Higher lipophilicity can be a critical selection factor for medicinal chemists designing brain-penetrant compounds, where LogP values between 2 and 5 are often targeted for optimal blood-brain barrier permeation.
- [1] PubChem. Piperidin-3-yl(pyridin-2-yl)methanone (CID 45791042). XLogP3-AA: 0.9. Computed by XLogP3 3.0. Accessed April 2026. View Source
